Pamicogrel - 101001-34-7

Pamicogrel

Catalog Number: EVT-278738
CAS Number: 101001-34-7
Molecular Formula: C25H24N2O4S
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pamicogrel is a cyclooxygenase inhibitor classified as an antiplatelet agent. [] It is primarily recognized for its role in inhibiting platelet aggregation, a crucial process in blood clotting. [, ] Pamicogrel is utilized in scientific research to investigate its potential in various applications, particularly related to arterial occlusion and ischemic brain injury. []

Mechanism of Action

Pamicogrel exerts its antiplatelet effect by inhibiting cyclooxygenase, an enzyme crucial in the production of thromboxane A2. [] Thromboxane A2 is a potent stimulator of platelet aggregation. By inhibiting its production, Pamicogrel effectively reduces platelet aggregation. [, ]

Applications
  • Chronic Arterial Occlusion: Pamicogrel is being investigated for its potential in treating chronic arterial occlusion, a condition characterized by blockages in the arteries. []
  • Ischemic Brain Injury: Research explores Pamicogrel's potential in both the prevention and treatment of ischemic brain injury, a condition arising from reduced blood flow to the brain. []
  • Animal Models: Pamicogrel has been utilized in animal models to investigate its effects on peripheral arterial occlusion, showcasing its relevance in preclinical research. []
Future Directions
  • Clinical Trials: While Pamicogrel had an NDA submitted in Japan in 1997, [] further clinical trials are necessary to assess its efficacy and safety in humans for various applications, including chronic arterial occlusion and ischemic brain injury.
  • Drug Delivery Systems: Investigating novel drug delivery systems, such as those described for other antiplatelet agents, [, ] could enhance the bioavailability and efficacy of Pamicogrel.

Clopidogrel

Compound Description: Clopidogrel is a thienopyridine derivative that acts as an antiplatelet agent by irreversibly blocking the P2Y12 receptor on platelets, preventing adenosine diphosphate (ADP)-induced platelet aggregation [, ]. It is commonly used to prevent blood clots in patients with a history of heart attack, stroke, or peripheral artery disease.

Relevance: Clopidogrel, like Pamicogrel, belongs to the class of antiplatelet agents and is specifically mentioned as a "Grel drug" []. Both compounds target platelet aggregation, although their mechanisms of action might differ. The structural similarities between the two compounds likely contribute to their shared antiplatelet properties, making Clopidogrel a relevant compound in the context of Pamicogrel research.

Relevance: Prasugrel shares its classification as a "Grel drug" with Pamicogrel, highlighting their shared therapeutic target of platelet aggregation []. The faster onset and increased potency of Prasugrel compared to other thienopyridines make it a relevant comparator to Pamicogrel, especially when considering potential advantages in therapeutic applications.

Ticagrelor

Compound Description: Unlike Clopidogrel and Prasugrel, Ticagrelor is not a thienopyridine derivative. Instead, it belongs to the chemical class of cyclopentyltriazolopyrimidines and acts as a reversible P2Y12 receptor antagonist []. This reversibility allows for a faster offset of action compared to the irreversible inhibition seen with thienopyridines.

Relevance: Although not structurally related to Pamicogrel, Ticagrelor is relevant as it also targets the P2Y12 receptor, a key player in platelet aggregation []. Comparing the efficacy and safety profiles of Pamicogrel with those of established P2Y12 inhibitors like Ticagrelor can provide valuable insights into its potential therapeutic benefits and drawbacks.

Sarpogrelate

Compound Description: Sarpogrelate is a selective 5-HT2A receptor antagonist that inhibits serotonin-induced platelet aggregation and vasoconstriction [, ]. It is primarily used in Japan for the treatment of peripheral vascular disease and ischemic stroke.

Relevance: Similar to Pamicogrel, Sarpogrelate exhibits antiplatelet activity and is mentioned as a relevant compound in the context of treating cardiovascular diseases []. Despite targeting a different receptor (5-HT2A) than Pamicogrel, their shared therapeutic focus on platelet aggregation makes Sarpogrelate a relevant compound for comparison.

Ozagrel

Compound Description: Ozagrel is a thromboxane A2 synthase inhibitor that prevents the formation of thromboxane A2, a potent vasoconstrictor and inducer of platelet aggregation []. It is primarily used in Japan for the treatment of acute ischemic stroke.

Relevance: While Pamicogrel's mechanism of action remains unclear from the provided abstracts, its classification alongside Ozagrel as a potential treatment for ischemic brain injury [, ] suggests a shared therapeutic area. Comparing their efficacies and mechanisms in preclinical models of ischemic injury could provide valuable insights into Pamicogrel's therapeutic potential and its comparison to Ozagrel.

Anagrelide

Compound Description: Anagrelide is a selective inhibitor of megakaryocyte maturation and platelet production, primarily used for treating essential thrombocythemia, a condition characterized by elevated platelet counts [, ].

Relevance: While Anagrelide does not directly target platelet aggregation like Pamicogrel, its inclusion alongside Pamicogrel in a patent for a dispersible tablet formulation suggests a potential shared therapeutic context in cardiovascular or cerebrovascular diseases []. The patent's focus on improved drug delivery for these agents highlights the potential for combined or comparative clinical applications of Anagrelide and Pamicogrel in the future.

Aspirin

Compound Description: Aspirin is a non-steroidal anti-inflammatory drug (NSAID) that also irreversibly inhibits cyclooxygenase-1 (COX-1), leading to reduced production of thromboxane A2 and subsequent inhibition of platelet aggregation [].

Note: The provided abstracts do not offer sufficient information about the specific mechanism of action of Pamicogrel. While it is classified as a cyclooxygenase inhibitor with platelet anti-aggregatory properties [], further research is needed to elucidate its precise mechanism and confirm its relationship to COX inhibition.

Properties

CAS Number

101001-34-7

Product Name

Pamicogrel

IUPAC Name

ethyl 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate

Molecular Formula

C25H24N2O4S

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C25H24N2O4S/c1-4-31-22(28)16-27-15-5-6-21(27)25-26-23(17-7-11-19(29-2)12-8-17)24(32-25)18-9-13-20(30-3)14-10-18/h5-15H,4,16H2,1-3H3

InChI Key

ISCHOARKJADAKJ-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Solubility

Soluble in DMSO

Synonyms

1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, ethyl ester
ethyl 2-(4,5-bis(4-methoxyphenyl)thiazol-2-yl)pyrrol-1-ylacetate
KB 3022
KB-3022
KBT-3022

Canonical SMILES

CCOC(=O)CN1C=CC=C1C2=NC(=C(S2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.